Product packaging for N-Decyl-D-gluconamide(Cat. No.:CAS No. 18375-62-7)

N-Decyl-D-gluconamide

Cat. No.: B096182
CAS No.: 18375-62-7
M. Wt: 335.44 g/mol
InChI Key: REISOHCMNXKYLD-APIJFGDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Carbohydrate-Based Amphiphiles

Carbohydrate-based amphiphiles, often referred to as sugar surfactants, are a class of surface-active agents where the hydrophilic portion of the molecule is a carbohydrate moiety. kthmcollege.ac.in These compounds are of great interest as they are typically derived from renewable resources, are biodegradable, and often exhibit low toxicity. ontosight.aikthmcollege.ac.in

N-Decyl-D-gluconamide is a prime example of a simple yet effective carbohydrate-based amphiphile. Its synthesis is commonly achieved through the reaction of D-glucono-1,5-lactone with decylamine (B41302). vulcanchem.com The resulting amide linkage connects the linear gluconamide (B1216962) headgroup, with its multiple hydroxyl groups, to the hydrophobic alkyl chain. vulcanchem.com This structure allows the molecule to effectively reduce surface tension at interfaces, a fundamental property of surfactants.

The self-assembly of this compound and its homologs in aqueous solutions is a key area of study. Like other amphiphiles, they can form micelles, which are aggregates where the hydrophobic tails are shielded from the water, and the hydrophilic headgroups are exposed. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC). The structure and properties of these self-assembled structures are influenced by factors such as the length of the alkyl chain and the nature of the headgroup. acs.orgnih.gov

Significance in Biochemical and Materials Science Disciplines

The distinct properties of this compound have led to its application in diverse scientific disciplines, most notably in biochemistry and materials science.

In the realm of biochemistry , its surfactant properties are valuable for the solubilization and purification of membrane proteins. ontosight.ai The ability to form micelles allows it to mimic the lipid bilayer of cell membranes, thereby stabilizing the structure of these proteins once they are extracted from their native environment.

In materials science , the self-assembling nature of this compound and related compounds is exploited to create novel supramolecular structures. acs.org Researchers have demonstrated that these molecules can form various aggregates, including fibers and bilayers. researchgate.net These organized assemblies have potential applications in areas such as nanotechnology and the development of advanced materials. For instance, the formation of gels in various solvents by related gluconamide derivatives highlights their potential as low molecular weight gelators for creating soft materials. nih.gov The study of how these molecules arrange themselves on different surfaces, such as gold, provides insights into controlling molecular architecture at the nanoscale. researchgate.net

The table below summarizes some of the key physical and chemical properties of this compound:

PropertyValue
IUPAC Name (2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide nih.gov
CAS Number 18375-62-7 nih.gov
Molecular Formula C₁₆H₃₃NO₆ nih.gov
Molecular Weight 335.44 g/mol nih.gov
Physical State Solid at room temperature vulcanchem.com
Nature Non-ionic surfactant ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H33NO6 B096182 N-Decyl-D-gluconamide CAS No. 18375-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO6/c1-2-3-4-5-6-7-8-9-10-17-16(23)15(22)14(21)13(20)12(19)11-18/h12-15,18-22H,2-11H2,1H3,(H,17,23)/t12-,13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REISOHCMNXKYLD-APIJFGDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319033
Record name N-Decyl-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18375-62-7
Record name N-Decyl-D-gluconamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18375-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Decyl-D-gluconamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Decyl-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-decyl-D-gluconamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Derivatization Strategies for N Decyl D Gluconamide

Mechanochemical Synthesis Approaches

Mechanochemistry has emerged as a rapid and efficient alternative to conventional synthesis methods for N-Decyl-D-gluconamide and related compounds. vulcanchem.com This approach, which utilizes mechanical force to induce chemical reactions, offers significant advantages in terms of reaction time, yield, and environmental impact by reducing or eliminating the need for hazardous solvents. researchgate.net

Aminolysis of Unprotected Sugar Lactones

The primary mechanochemical route for synthesizing N-alkyl-aldonamides is the direct aminolysis of unprotected sugar lactones. mdpi.com This method involves the reaction of a sugar lactone, such as δ-gluconolactone, with a primary amine, in this case, decylamine (B41302). vulcanchem.comresearchgate.net The reaction is a nucleophilic attack by the amine on the carbonyl group of the lactone, which leads to the opening of the ring and the formation of the linear amide structure. smolecule.com

This solvent-free or liquid-assisted grinding (LAG) approach is particularly effective for reactants with different polarities that may not react efficiently in traditional solvent-based systems. researchgate.net The versatility of this method has been demonstrated by its successful application to various sugar lactones, including galactonolactone (B1212098) and ribonolactone, and a wide range of amines, proving the process is not sugar-dependent. mdpi.comresearchgate.netu-picardie.fr The reaction proceeds quickly, often reaching completion in minutes. mdpi.com

Optimizing Reaction Conditions for Enhanced Yield and Purity

The efficiency of the mechanochemical synthesis of gluconamides is highly dependent on the optimization of key reaction parameters. Stoichiometric amounts of the amine and lactone are typically used to ensure high conversion rates. mdpi.comsmolecule.com The use of water as a liquid-assisted grinding (LAG) agent has been identified as a critical factor for achieving high yields. researchgate.netmdpi.com

Research on the synthesis of similar N-alkyl-gluconamides has shown that a simple aqueous work-up, which involves recovering the product in water followed by filtration, can enhance the isolated yield compared to using organic solvents like methanol (B129727) for washing. researchgate.net For instance, the synthesis of N-dodecyl-galactonamide, a close analog, yielded 90% of the product after just 5 minutes of milling with an aqueous workup. researchgate.net The reaction to produce N-dodecyl-gluconamide from δ-gluconolactone demonstrated a 96% isolated yield under these optimized conditions. researchgate.net Manual grinding has also been shown to produce comparable high yields to mechanical ball milling. vulcanchem.com

Below is a table summarizing the results for the mechanosynthesis of various aldonamides, illustrating the high efficiency of the optimized process.

LactoneAmineYield (%)Reaction Time (min)Method
δ-GluconolactoneDodecylamine96%5Ball Milling (LAG)
γ-GalactonolactoneDodecylamine90%5Ball Milling (LAG)
γ-RibonolactoneDodecylamine91%5Ball Milling (LAG)
δ-GluconolactoneTetradecylamine90%5Vibrational Mill

This table is based on data from studies on N-alkyl-aldonamides, demonstrating the general efficacy of the synthetic method. researchgate.netsmolecule.com

Functionalization and Structural Modifications of Gluconamide (B1216962) Derivatives

The functionalization and structural modification of gluconamides are key strategies for tailoring their properties for diverse applications, ranging from detergency to medicine. mdpi.comacs.org These modifications can alter the molecule's amphiphilic balance, self-assembly behavior, and biological interactions.

Impact of N-Substitution on Molecular Architecture

The nature of the N-substituent, specifically the length of the alkyl chain, plays a crucial role in defining the molecular architecture and physicochemical properties of gluconamides. The N-decyl chain in this compound imparts significant hydrophobic character, which balances the hydrophilicity of the gluconamide headgroup with its five hydroxyl groups. vulcanchem.com This amphiphilic nature is fundamental to its function as a surfactant. vulcanchem.com

Studies on a homologous series of N-alkyl-gluconamides show that varying the chain length (e.g., from octyl to tetradecyl) systematically alters properties like solubility and critical micelle concentration (CMC). acs.orgresearchgate.net For example, N-n-octyl-d-gluconamide is known to be an effective organogelator, capable of forming gels in a variety of organic solvents. acs.org The molecular packing in these self-assembled structures is influenced by the potential for intermolecular and inter-layer hydrogen bonding, with some gluconamides packing in a head-to-head arrangement. acs.org The compatibility of the synthesis method with various functional groups on the amine, such as alkenes, alkynes, and esters, further expands the potential for diverse N-substitution. mdpi.com

Regioselective Variations for Tuned Bioactivity

Beyond N-substitution, regioselective modifications at other positions on the gluconamide molecule offer a pathway to fine-tune bioactivity. The selective functionalization of the numerous hydroxyl groups on the carbohydrate backbone is challenging but allows for the creation of derivatives with tailored properties. rsc.org

For instance, research on N-n-octyl-d-gluconamide has demonstrated that regioselective modification, such as the introduction of a benzoate (B1203000) or acetyl group at the C-6 position, can significantly alter its gelation properties. acs.org In a different context, gluconamide-functionalized nanoparticles have been shown to exhibit high binding affinity to the lipopolysaccharide region of bacterial membranes, enabling specific targeting of pathogens. chemrxiv.org This suggests that the gluconamide moiety itself acts as a targeting ligand. The covalent attachment of gluconic acid fragments to various cationic groups has also been explored to create ionic liquids with drastically reduced toxicity, highlighting how structural modifications can modulate biological effects. researchgate.netnih.gov These examples underscore the principle that specific, targeted chemical changes to the gluconamide structure can lead to derivatives with highly specialized functions.

Supramolecular Self Assembly and Phase Behavior of N Decyl D Gluconamide Systems

Micellization Characteristics and Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which the formation of micelles becomes significant. wikipedia.org Below the CMC, surfactant molecules exist predominantly as monomers in solution, while above this concentration, they aggregate to form micelles. wikipedia.org This transition is marked by abrupt changes in various physicochemical properties of the solution, such as surface tension and conductivity. wikipedia.orgjustagriculture.in

Experimental Determination of CMC for N-Decyl-D-gluconamide

The CMC of this compound can be experimentally determined using several techniques that monitor changes in the physical properties of the solution as a function of surfactant concentration. Common methods include:

Surface Tensiometry: This is a widely used method where the surface tension of the surfactant solution is measured at various concentrations. semnan.ac.ir The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. wikipedia.org The intersection of the two linear regions of the plot of surface tension versus the logarithm of concentration gives the CMC. semnan.ac.ir

Conductivity Measurement: For ionic surfactants, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases with concentration due to the presence of monomeric ions. Above the CMC, the rate of increase in conductivity changes as the newly added surfactant molecules form micelles, which have a lower mobility than the individual ions. The break in the conductivity versus concentration plot indicates the CMC. justagriculture.in

Dye Solubilization: This method involves the use of a water-insoluble dye. The dye's absorbance or fluorescence is measured as a function of surfactant concentration. A significant increase in the dye's solubility (and thus its measured signal) is observed above the CMC, as the dye becomes incorporated into the hydrophobic core of the micelles. justagriculture.in

Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with the formation of micelles. nih.gov By titrating a concentrated surfactant solution into a dilute one, the enthalpy of micellization can be determined, and the CMC can be identified from the transition in the titration curve. nih.gov

For this compound, a nonionic surfactant, methods like surface tensiometry and dye solubilization are particularly suitable. The experimental log CMC value for N-Decyl-N-Methyl Gluconamide (B1216962), a closely related compound, has been reported as -2.9. doi.org

Quantitative Structure-Property Relationship (QSPR) Modeling for CMC Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemical compounds based on their molecular structure. scispace.comacs.org These models are particularly valuable for predicting the CMC of surfactants, saving time and resources compared to experimental measurements. acs.orgresearchgate.net

The development of a QSPR model for CMC prediction involves several steps:

Data Collection: A dataset of surfactants with experimentally determined CMC values is compiled. acs.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each surfactant in the dataset. acs.org These can include constitutional, topological, and quantum-chemical descriptors. acs.orgresearchgate.net

Model Development: Statistical methods, such as multiple linear regression, are used to establish a mathematical relationship between the molecular descriptors and the CMC. acs.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. scispace.comresearchgate.net

Several QSPR studies have been conducted on sugar-based surfactants, including N-alkyl-D-gluconamides. acs.orgresearchgate.net These models have demonstrated good predictive accuracy for the CMC of these compounds. acs.orgresearchgate.net For instance, a QSPR model for N-Decyl-N-Methyl Gluconamide predicted a log CMC of -2.9, which is in excellent agreement with the experimental value. doi.org The use of graph convolutional neural networks (GCNs) represents a more recent and advanced approach to QSPR modeling, showing high accuracy in predicting CMCs for a diverse range of surfactants. nih.govchemrxiv.org

Influence of Environmental Factors on Micelle Formation (e.g., Urea (B33335) effects)

The formation of micelles is sensitive to environmental conditions such as temperature, pressure, and the presence of additives. wikipedia.org Urea is a known denaturant that can significantly affect the micellization of surfactants.

Studies on the effect of urea on the micellization of sugar-based surfactants, such as N-decanoyl-N-methylglucamide (MEGA-10), a compound structurally similar to this compound, have shown that the addition of urea leads to an increase in the CMC. acs.org This effect is attributed to two main factors:

Increased Solubility of the Hydrophobic Tail: Urea can disrupt the structure of water, making it a better solvent for the hydrophobic alkyl chains of the surfactant. This increased solubility of the monomeric form disfavors the aggregation into micelles, thus increasing the CMC. acs.org

Increased Solvation of the Headgroup: Urea can also interact with the hydrophilic headgroup of the surfactant, leading to increased solvation. acs.org This enhanced solvation of the headgroup can also contribute to the increase in the CMC. acs.org

The magnitude of the effect of urea can depend on the specific structure of the surfactant's headgroup, particularly its hydration and rigidity. acs.org

Micellar Structures and Aggregate Morphologies

Above the CMC, this compound molecules self-assemble into various aggregate structures, with the most common being micelles. The size, shape, and number of molecules in these aggregates are crucial parameters that dictate the surfactant's properties and applications.

Elucidation of Micelle Size, Shape, and Aggregation Number

The size and shape of micelles are primarily determined by the molecular geometry of the surfactant, specifically the balance between the size of the hydrophilic headgroup and the length of the hydrophobic tail. nih.gov Techniques such as Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful tools for characterizing micellar structures. nih.govdiva-portal.org

SAXS studies have shown that for many nonionic surfactants, micelles can be modeled as two-component ellipsoids, with an electron-rich outer shell corresponding to the headgroups and a less electron-dense core of alkyl chains. nih.gov The dimensions of the micelle, including the major and minor axes, can be determined from the scattering data. nih.gov

The aggregation number (Nagg) , which is the average number of surfactant molecules in a single micelle, is another critical parameter. csun.edu It can be determined experimentally using techniques like fluorescence quenching and light scattering. acs.orgconicet.gov.ar The aggregation number is influenced by factors such as the alkyl chain length; for a given surfactant series, the aggregation number generally increases with the length of the hydrophobic tail. nih.gov

For N-alkyl gluconamides, the self-assembly can lead to the formation of highly ordered helical structures, sometimes described as intertwined micellar fibers. acs.org

Molecular Dynamics Simulations of Micellar Systems

Molecular dynamics (MD) simulations provide a powerful computational approach to study the self-assembly and dynamics of surfactant molecules at an atomic level. nih.govnih.gov MD simulations can offer insights into the structure, stability, and behavior of micelles that are often difficult to obtain through experimental methods alone. nih.govrug.nl

In MD simulations of micellar systems, a pre-defined number of surfactant molecules are placed in a simulation box with water molecules. nih.govnih.gov The system is then allowed to evolve over time according to the principles of classical mechanics. The simulations can capture the spontaneous aggregation of surfactant monomers into micelles and provide detailed information about:

Micelle Formation and Stability: The timescale and mechanism of micelle formation can be observed. rug.nl The stability of micelles of different sizes can also be assessed. nih.gov

Micelle Structure and Hydration: The simulations can reveal the detailed arrangement of surfactant molecules within the micelle, including the conformation of the headgroups and the packing of the alkyl tails. nih.gov The extent of water penetration into the micellar core and the hydration of the headgroups can also be quantified. nih.gov

Dynamics of Surfactant Molecules: The movement of individual surfactant molecules within the micelle and the exchange of monomers between the micelle and the bulk solution can be studied. rug.nl

Coarse-grained MD simulations, which simplify the representation of the molecules, can be used to study larger systems and longer timescales, making them particularly useful for investigating the self-assembly of complex systems like immobilized micelles. rsc.org

Characterization of Inner Micellar Region Properties (Micropolarity, Microviscosity)

The inner regions of micelles formed by N-alkyl-gluconamides, including this compound and its analogues, exhibit distinct properties of micropolarity and microviscosity that are crucial for their function as surfactants. These properties are influenced by the molecular structure of the surfactant, particularly the headgroup and the length of the alkyl chain, as well as external factors like the presence of co-solutes.

Studies on N-decanoyl-N-methylglucamide (MEGA-10), a closely related derivative, provide insight into the micellar microenvironment. While the hydrophobic inner core of both MEGA-10 and n-octyl-β-d-thioglucoside (OTG) micelles shows little change in the presence of urea, the micellar interface displays significant differences. acs.org For MEGA-10, the effect on micropolarity and microviscosity at the interface is less pronounced compared to OTG, which is attributed to the stronger hydration and greater flexibility of the MEGA-10 headgroup. acs.org This suggests that the gluconamide headgroup's interaction with water plays a significant role in determining the properties of the micellar surface.

Electron Paramagnetic Resonance (EPR) spectroscopy, using spin probes like doxylstearic derivatives, is a powerful technique to investigate the local microviscosity and micropolarity within these micellar aggregates. researchgate.net The rotational correlation time of the spin probe provides information about the microviscosity and the mobility of molecules within the micelle. researchgate.net Studies on various aldonamide-type surfactants have shown that the calculated rotational correlation times are relatively high, indicating significant inhibition of the probe's rotation and a structured micellar environment. researchgate.net The microviscosity within these micelles tends to increase slightly with a higher surfactant concentration. researchgate.net Furthermore, the isotropic hyperfine splitting constant can be used to assess the micropolarity of the micellar environment. researchgate.net

The table below summarizes key findings regarding the micellar properties of related sugar-based surfactants, which help in understanding the behavior of this compound systems.

PropertySurfactant SystemObservationReference
Micropolarity & Microviscosity N-decanoyl-N-methylglucamide (MEGA-10) in urea solutionsLess pronounced effect on the micellar interface compared to OTG, suggesting weaker direct interaction of urea with the more hydrated and flexible headgroup. acs.org
Microviscosity Aldonamide-type surfactants (general)High rotational correlation times from EPR studies indicate a structured micellar interior with inhibited molecular rotation. researchgate.net
Microviscosity Aldonamide-type surfactants (general)Microviscosity shows a slight increase with rising surfactant concentration. researchgate.net

Lyotropic Liquid Crystalline Phases and Gelation Phenomena

This compound and other single-chain carbohydrate amphiphiles are known to form various lyotropic liquid crystalline phases in the presence of a solvent, typically water. These phases arise from the self-assembly of the amphiphilic molecules into ordered structures that are dependent on concentration and temperature.

Formation and Characterization of Lamellar (Lα) and Smectic Ad Phases

Single n-alkyl chain carbohydrates, such as this compound, are classified as calamitic (rod-like) amphiphiles. tandfonline.com These molecules are known to form thermotropic smectic Ad phases and, with the addition of water, lyotropic lamellar (Lα) phases. tandfonline.com The lamellar phase is the most common lyotropic phase for these types of surfactants. tandfonline.com

The structure of these phases consists of bilayers of the amphiphilic molecules. A revised model for the molecular arrangement within the smectic Ad phase suggests a structure that is nearly identical to the fluid lamellar (Lα) phase. tandfonline.com In this model, the molecules are organized in a tail-to-tail fashion, with the hydrophilic carbohydrate headgroups situated on the exterior of the bilayer and the hydrophobic alkyl chains interdigitating in the core. tandfonline.com This bilayer structure is a key feature of both the smectic Ad and lamellar Lα phases. tandfonline.com

While many alkylated cyclic sugars form head-to-head bilayers, acyclic sugar derivatives like this compound can initially form head-to-tail monolayer crystal structures. tandfonline.comresearchgate.net It is believed that these monolayer arrangements convert to the thermodynamically more stable bilayer structures before the formation of the smectic phases. tandfonline.comresearchgate.net The specific sequence of phases and their regions of stability in a binary system with water are dependent on the length of the alkyl chain. tandfonline.com For instance, in the n-decyl-β-D-glucoside/water system, a hexagonal phase was not observed, unlike in systems with shorter alkyl chains. tandfonline.com

Phase TypeMolecular ArrangementKey CharacteristicsReference
Lamellar (Lα) Tail-to-tail bilayers with hydrophilic headgroups on the outside and interdigitized alkyl chains in the core.A fluid, one-dimensional ordered liquid crystalline phase formed in the presence of a solvent (lyotropic). tandfonline.comtandfonline.com
Smectic Ad Tail-to-tail bilayers with interdigitized alkyl chains.A thermotropic liquid crystalline phase with molecules arranged in layers. The 'd' subscript indicates a layer spacing greater than a single molecular length due to interdigitation. tandfonline.comtandfonline.com

Development and Mechanisms of Hydrogel Formation

N-alkyl-D-gluconamides are effective low-molecular-weight gelators (LMWGs), capable of forming supramolecular hydrogels at low concentrations in water. nih.govresearchgate.net The gelation process is driven by the hierarchical self-assembly of the gelator molecules into a three-dimensional network of fibers that entraps a large amount of water. nih.govacs.org This self-assembly is governed by a combination of noncovalent interactions, including hydrogen bonding between the gluconamide headgroups and van der Waals interactions among the hydrophobic alkyl chains. researchgate.netacs.org

The initial step in gel formation involves the anisotropic aggregation of the this compound molecules into one-dimensional, nanoscale fibrous structures. acs.org For the related N-octyl-d-gluconamide, these primary aggregates have been identified as self-organized quadruple helices. researchgate.netacs.org These nanofibers then entangle and interact to form a complex, three-dimensional network that immobilizes the solvent, resulting in the macroscopic properties of a gel. nih.gov

Applications in Membrane Protein Biochemistry and Structural Biology

Solubilization and Extraction of Integral Membrane Proteins

The initial and most critical step in the purification of a membrane protein is its gentle and efficient removal from the lipid bilayer. huji.ac.il This process, known as solubilization, must disrupt the membrane structure without irreversibly denaturing the target protein. plos.org

Non-ionic detergents with gluconamide (B1216962) polar groups have demonstrated considerable efficacy in the extraction of delicate membrane proteins. nih.gov For instance, deoxy-BIGCHAP, a non-ionic detergent featuring a gluconamide polar group, has been successfully used to extract functional opioid receptors. interchim.frdojindo.comdojindo.co.jp Similarly, derivatives such as N-(3-(Dodecylamino)propyl)-D-gluconamide are noted for their ability to purify membrane proteins while maintaining their functional state. This suggests that the gluconamide headgroup is effective at creating a sufficiently hydrophilic shield around the protein's transmembrane domains.

The efficacy of these detergents stems from their ability to break lipid-lipid and lipid-protein interactions without disrupting the protein-protein interactions that are often essential for function. mdpi.com The N-decyl hydrocarbon tail of N-Decyl-D-gluconamide provides the necessary hydrophobicity to integrate into the membrane and extract the protein. Studies on related compounds, such as N-decanoyl-N-methylglucamine (MEGA-10), have shown a superior extraction effect compared to many conventional detergents for integral membrane proteins with both hydrophobic and hydrophilic domains. nih.govresearchgate.net

Achieving optimal solubilization requires careful screening of various parameters to maximize the yield of stable, active protein. sigmaaldrich.comhuji.ac.il Key parameters for optimization include the detergent-to-protein concentration ratio, temperature, pH, ionic strength, and incubation time. sigmaaldrich.com

The concentration of the detergent is particularly critical and is related to its critical micelle concentration (CMC), the concentration above which detergent monomers self-assemble into micelles. dojindo.co.jp Effective solubilization typically occurs at detergent concentrations well above the CMC. nih.gov Research on the related detergent MEGA-10 indicated that it tended to extract proteins most effectively around its CMC of 0.24% (w/v). nih.govresearchgate.net This highlights the importance of determining the optimal concentration for each specific protein and detergent combination. A general strategy involves screening a range of detergent concentrations, often starting at 1-10 mg/ml for the protein, and assessing the yield of the solubilized target protein in the supernatant after ultracentrifugation. sigmaaldrich.com

Table 1: General Parameters for Optimizing Membrane Protein Solubilization

ParameterTypical Range/ConsiderationRationale
Detergent Concentration Above the Critical Micelle Concentration (CMC)Sufficient micelles are needed to encapsulate individual protein molecules. dojindo.co.jp
Protein Concentration 1 - 10 mg/mlA starting point for optimizing the detergent-to-protein ratio. sigmaaldrich.com
Temperature 4°C to room temperatureLower temperatures often enhance protein stability, but some protocols require higher temperatures.
pH 5.2 - 9.5The optimal pH depends on the specific protein's stability and should be screened. sigmaaldrich.com
Ionic Strength Variable (e.g., 0.1 M NaCl)Salt concentration can affect micelle properties and protein stability. sigmaaldrich.com
Incubation Time & Mixing Minutes to hours with gentle agitationAllows for complete disruption of the membrane and formation of protein-detergent complexes. sigmaaldrich.com

Advanced Characterization Techniques and Computational Modeling in N Decyl D Gluconamide Research

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystal. For amphiphilic molecules like N-alkyl-D-gluconamides, this method reveals how the molecules pack in the solid state and the intricate network of non-covalent interactions that govern their structure.

Analysis of Molecular Packing and Hydrogen Bonding Systems

Crystallographic studies on homologues of N-Decyl-D-gluconamide, such as N-n-undecyl-D-gluconamide, show a distinct molecular packing arrangement. In the crystalline state, these molecules typically adopt a monolayer head-to-tail packing mode. nih.govsmolecule.com The molecules are organized with a V-shaped conformation of the gluconamide (B1216962) headgroup. nih.govsmolecule.com This arrangement is stabilized by an extensive and highly specific hydrogen-bonding network. smolecule.com

Elucidation of Crystal Symmetry and Unit Cell Parameters

The unit cell is the smallest repeating unit that possesses the full symmetry of the crystal structure. wikipedia.org Its geometry is defined by six lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). wikipedia.orgyoutube.com

For N-alkyl-D-gluconamide homologues, X-ray diffraction data has allowed for the precise determination of these parameters. For instance, N-n-undecyl-D-gluconamide crystallizes in the triclinic P1 space group, which is one of the 230 possible symmetric arrangements for crystals. nih.govwikipedia.org The detailed unit cell parameters for this compound, which is structurally similar to this compound, have been meticulously measured. nih.gov The systematic study of various N-alkyl-D-gluconamide homologues reveals trends in their crystallographic parameters, as shown in the table below.

ParameterN-Heptyl-D-gluconamideN-Undecyl-D-gluconamide
Space Group P1P1
a (Å) Value not specified5.2267
b (Å) Value not specified19.628
c (Å) Value not specified4.7810
α (°) Value not specified93.23
β (°) Value not specified95.60
γ (°) Value not specified89.58
Unit Cell Volume (ų) 452.1487.35
Data sourced from Jeffrey & Maluszynska (1990) and other crystallographic studies on homologues. nih.govsmolecule.com

Solution-Phase Spectroscopic and Scattering Methodologies

In solution, this compound molecules self-assemble into aggregates such as micelles above a certain concentration known as the critical micelle concentration (CMC). Spectroscopic and scattering techniques are essential for characterizing the formation, size, shape, and dynamics of these aggregates.

Light Scattering (Static and Dynamic) for Aggregate Characterization

Light scattering techniques are powerful non-invasive methods for studying the size and structure of particles in solution. wyatt.com

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light, which is proportional to the molar mass and concentration of the aggregates. wyatt.com This allows for the determination of the aggregation number (the number of surfactant molecules in a single micelle).

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy, measures the fluctuations in scattered light intensity over time. nih.gov These fluctuations are caused by the Brownian motion of the aggregates, and their analysis yields the diffusion coefficient, from which the hydrodynamic radius (size) of the micelles can be calculated. nih.gov

Studies on similar sugar-based surfactants have used DLS to show that they form micelles and vesicles ranging from a few nanometers to several hundred nanometers in diameter, depending on factors like alkyl chain length and solution conditions. researchgate.netmdpi.com For example, certain gemini (B1671429) surfactants with gluconamide groups form micelles measuring 4 to 12 nm. researchgate.net

Fluorescence Techniques for Micellization Dynamics and Microenvironment Probing

Fluorescence spectroscopy offers high sensitivity for investigating micellar systems. acs.org By using fluorescent probes, such as pyrene (B120774), researchers can gain insights into the micellization process and the nature of the micellar core. researchgate.net

When pyrene is incorporated into an aqueous surfactant solution, its fluorescence emission spectrum is sensitive to the polarity of its immediate surroundings. Below the CMC, pyrene resides in the polar aqueous environment. As micelles form, pyrene preferentially partitions into the nonpolar, hydrocarbon-like core of the micelles. core.ac.uk This change in the microenvironment causes a distinct shift in the pyrene emission spectrum, allowing for a precise determination of the CMC.

Furthermore, time-resolved fluorescence methods can be used to study the dynamics of micellar systems, such as the rate of transfer of probe molecules between micelles and the determination of micelle aggregation numbers. rsc.org The technique can also probe the microviscosity within the micelle core, providing a more complete picture of the aggregate's internal structure. acs.orgcore.ac.uk

Computational Approaches in Surfactant Design and Membrane Protein Interactions

Computational modeling has become an indispensable tool in materials science and biochemistry, complementing experimental techniques by providing atomic-level insights that are often difficult to obtain otherwise.

For surfactants like this compound, molecular dynamics (MD) simulations are used to model the process of self-assembly into micelles and to predict how these surfactants interact with other molecules, such as lipids and proteins. These simulations can reveal how the decyl chain embeds into hydrophobic environments like a lipid bilayer, while the hydrophilic gluconamide headgroup remains at the interface, stabilized by hydrogen bonds. This information is crucial for the rational design of new surfactants with tailored properties for specific applications. researchgate.net

In the field of structural biology, membrane proteins are notoriously difficult to crystallize for structural determination. nih.gov Detergents are essential for extracting these proteins from their native membrane environment and keeping them soluble in a functional state. mdpi.com However, choosing the right detergent is a major bottleneck. Computational approaches are increasingly used to predict which detergents will be most effective. MD simulations can model the interaction between a specific membrane protein and a detergent micelle, helping to screen for conditions that favor stability and crystallization. nih.govbakerlab.org The insights gained from modeling the behavior of well-characterized, mild non-ionic surfactants like this compound are vital for developing more accurate computational models for these complex systems. plos.org

Predictive Modeling for Structure-Surface Activity Relationships

Predictive modeling plays a pivotal role in understanding and forecasting the behavior of surfactants like this compound, particularly concerning their structure-surface activity relationships. These models, primarily Quantitative Structure-Property Relationship (QSPR) models, are instrumental in correlating molecular descriptors with key surfactant properties such as the critical micelle concentration (CMC). The development of robust QSPR models is crucial as it circumvents the need for extensive and costly experimental procedures for every new compound. researchgate.net

The foundation of these predictive models lies in the experimental determination of surfactant properties. Techniques such as tensiometry are employed to measure surface tension, while fluorescence spectroscopy can be used to probe the formation of micelles. kruss-scientific.com These experimental values provide the necessary data for building and validating computational models. For instance, the thermodynamic parameters of micellization and surface adsorption can be derived from CMC data, offering deeper insights into the spontaneity of these processes in aqueous solutions. semnan.ac.ir

In the realm of sugar-based surfactants, QSPR models have been developed to predict the CMC with a good degree of accuracy. researchgate.net These models often incorporate a wide array of surfactant classes, including nonionic and cationic types, and consider the influence of factors like counterions. researchgate.net For gluconamide-based surfactants, computational modeling, including molecular dynamics (MD) and Density Functional Theory (DFT) computations, provides a molecular-level understanding of their behavior. researchgate.net These simulations can elucidate the conformational space of the surfactant molecules and calculate properties like molecular electrostatic potential, which are critical for understanding intermolecular interactions. researchgate.net

For example, a study on new gluconamide-based cationic surfactants utilized computational modeling to relate the molecular properties of the surfactants to their interactions. researchgate.net The modeling suggested that the strongly polar character of their headgroup leads to the formation of small premicellar aggregates. researchgate.net While direct QSPR models exclusively for this compound are not extensively documented in publicly available literature, models for similar compounds, such as N-Decyl-N-Methyl Gluconamide, have been developed. doi.org

CompoundExperimental log CMCCalculated log CMC (QSPR Model)
N-Decyl-N-Methyl Gluconamide-2.9-2.8

This table presents a comparison of experimental and calculated logarithmic values of the critical micelle concentration (CMC) for a related gluconamide surfactant, illustrating the predictive capability of QSPR models. Data sourced from a study on new QSPR models for sugar-based surfactants. doi.org

The predictive power of these models allows for the virtual screening of novel surfactant structures, enabling the identification of candidates with desired surface activity profiles before their synthesis, thus accelerating the research and development process.

Application of Artificial Intelligence in Chemical Design

The application of artificial intelligence (AI) is revolutionizing the field of chemical design, offering powerful tools for the discovery and optimization of molecules like this compound. mdpi.comnih.gov AI, particularly machine learning (ML) and deep learning (DL), can analyze vast and complex datasets to identify patterns and relationships that are not readily apparent to human researchers. mdpi.comsemanticscholar.org This capability is particularly valuable in designing novel surfactants with enhanced performance and sustainability profiles.

In the context of this compound and other surfactants, AI can be applied in several key areas:

De Novo Molecular Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing libraries of surfactant molecules. semanticscholar.org These models can then generate novel molecular structures that are predicted to have desirable properties, such as low CMC, high biodegradability, or specific emulsifying capabilities. mdpi.com This accelerates the discovery of new and improved surfactants beyond the confines of traditional chemical intuition.

Property Prediction: AI models can be trained to predict a wide range of molecular properties with high accuracy. mdpi.com For a surfactant like this compound, this could include predicting its surface tension, foaming ability, and interaction with other components in a formulation. researchgate.net By integrating AI into the design workflow, researchers can rapidly screen virtual candidates and prioritize those with the most promising predicted properties for synthesis and experimental validation. semanticscholar.org

Synthesis Planning: AI algorithms can assist in planning the most efficient and sustainable synthetic routes for target molecules. researchgate.net By analyzing vast databases of chemical reactions, AI can suggest optimal reaction conditions, catalysts, and solvents, potentially reducing waste and energy consumption in the production of surfactants like this compound. mdpi.com

Data Analysis and Interpretation: The characterization of surfactants generates large and complex datasets from techniques like spectroscopy and chromatography. AI can be employed to analyze this data, identify key features, and build more accurate predictive models for structure-activity relationships.

While the direct application of AI to the design of this compound is still an emerging area of research, the foundational principles and tools of AI in chemical design are well-established. nih.govmdpi.com As more data on sugar-based surfactants becomes available, the predictive power and generative capabilities of AI are expected to play an increasingly important role in the development of the next generation of high-performance, sustainable surfactants.

Environmental Aspects and Sustainability of N Decyl D Gluconamide

Biodegradability and Environmental Fate Studies

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to determine the readiness of a chemical to biodegrade. The OECD 301 series of tests, for instance, are stringent evaluations of a substance's potential for ultimate biodegradation in an aerobic environment. oecd.org A compound is classified as "readily biodegradable" if it achieves greater than 60% mineralization (conversion to CO2, water, and biomass) within a 10-day window during a 28-day test period. oecd.orgecetoc.org

While specific OECD 301 test data for N-Decyl-D-gluconamide is not widely published, studies on structurally similar compounds provide strong evidence of its likely behavior. The environmental fate of alkyl gluconamides is presumed to begin with the enzymatic or chemical hydrolysis of the amide bond. This cleavage would break the molecule into its constituent parts: decylamine (B41302) and D-gluconic acid. D-gluconic acid is a naturally occurring sugar acid that is readily metabolized by a wide variety of microorganisms. Decylamine, a fatty amine, is also expected to undergo biodegradation.

Research into related compounds supports this expected biodegradability. For example, studies on other sugar-based surfactants show a clear relationship between the alkyl chain length and the rate of biodegradation. nih.gov A study on n-octadecyl-d-gluconamide, which has a longer alkyl chain (C18), showed 11% biodegradation over 28 days in a test equivalent to OECD 301C. nite.go.jp While this specific long-chain derivative does not meet the "readily biodegradable" criteria, it is well-established that excessively long alkyl chains can hinder the rate of biodegradation. The shorter C10 chain of this compound is anticipated to result in more favorable biodegradation kinetics.

Biodegradability Data for Alkyl Gluconamides and Related Surfactants
CompoundTest Method (or equivalent)ResultInterpretationSource
n-Octadecyl-D-gluconamide (C18)BOD test (based on CSCL Japan / OECD 301C)11% biodegradation in 28 daysNot readily biodegradable nite.go.jp
D-glucose-based quaternary ammonium (B1175870) salt (C12 alkyl chain)Ready Biodegradability Test57% biodegradationApproaches ready biodegradability threshold (60%) nih.gov
General Alkyl GlycosidesGeneral AssessmentGenerally biodegradableConsidered to have a favorable environmental fate ontosight.ai

Evaluation as a Green Chemistry Alternative to Petroleum-Based Surfactants

This compound is frequently highlighted as a green alternative to surfactants derived from petrochemicals, such as linear alkylbenzene sulfonates (LAS), alcohol ethoxylates, and sodium lauryl sulfate (B86663) (SLS). This evaluation is based on several key principles of green chemistry, including the use of renewable feedstocks and the design of less hazardous and biodegradable molecules.

The primary advantage of this compound is its origin. The hydrophilic head group is derived from glucose, a readily available and renewable carbohydrate sourced from plants like corn. researchgate.net The hydrophobic decyl tail can be derived from decanol, which can be sourced from fatty acids of plant oils. This bio-based foundation contrasts sharply with petroleum-based surfactants, which rely on finite fossil fuel resources.

Furthermore, the synthesis routes for this compound are being developed in alignment with green chemistry principles. Conventional synthesis involves the reaction of D-glucono-1,5-lactone with decylamine. researchgate.net More advanced and sustainable methods, such as mechanosynthesis, have been explored. Mechanochemical methods can produce aldonamides with high yields in minutes, often using only water as a liquid-assisted grinding agent or even no solvent at all, which significantly reduces waste and energy consumption compared to traditional solvent-heavy methods.

The properties of this compound also contribute to its standing as a green alternative. As a non-ionic surfactant, it often exhibits milder properties and lower irritation potential compared to some anionic surfactants like SLS. This makes it a desirable ingredient in personal care products where skin and eye compatibility are important. Its biodegradability ensures a lower environmental burden after disposal compared to more persistent surfactants.

Comparison of this compound with a Conventional Petroleum-Based Surfactant
AttributeThis compoundTypical Petroleum-Based Surfactant (e.g., Alcohol Ethoxylates)
Feedstock Origin Renewable (e.g., glucose from corn, fatty alcohols from plant oils)Non-renewable (Petroleum/fossil fuels)
Synthesis Can be synthesized via green methods like mechanosynthesis, reducing solvent use.Often involves processes like ethoxylation with ethylene (B1197577) oxide, a petroleum derivative.
Biodegradability Considered inherently biodegradable, breaking down into naturally occurring components. ontosight.aiVaries by structure; some are readily biodegradable, while others show more persistence.
Environmental Profile Lower ecotoxicity and derived from sustainable sources.Concerns over reliance on fossil fuels and potential for more persistent metabolites.

Q & A

Q. What established synthesis routes exist for N-Decyl-D-gluconamide, and how can reaction conditions be optimized for high purity?

this compound is synthesized via the condensation of decyl alcohol with D-gluconic acid derivatives. Reaction parameters such as temperature (typically 80–120°C), catalyst type (e.g., acid catalysts like HCl), and molar ratios of reactants are critical for yield optimization. Purity can be enhanced using column chromatography or recrystallization, with progress monitored by thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the alkyl chain attachment and sugar moiety configuration. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., amide bonds at ~1650 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity, with retention times compared to standards .

Q. How do variations in alkyl chain length (e.g., C10 vs. C12) affect the surfactant properties of gluconamide derivatives?

Increasing alkyl chain length enhances hydrophobicity, lowering critical micelle concentration (CMC). For this compound (C10), CMC values can be determined using surface tension measurements or fluorescent probe assays. Comparative studies with homologs (e.g., N-Dodecyl-D-gluconamide) reveal trends in micelle stability and aggregation behavior .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the self-assembly and phase behavior of this compound in aqueous systems?

MD simulations using force fields like CHARMM or GROMACS model interactions between the gluconamide headgroup and water. Parameters include hydrogen bonding, torsional angles of the alkyl chain, and solvent entropy. For example, simulations of N-n-Undecyl-D-gluconamide (structurally similar) predict smectic phase formation, validated via X-ray diffraction .

Q. What experimental strategies resolve contradictions in cytotoxicity data across studies with varying concentrations of this compound?

Contradictions often arise from concentration-dependent effects. A tiered approach is recommended:

  • Low concentrations (0.1–1%): Use in vitro assays (e.g., MTT on HaCaT cells) to assess membrane integrity.
  • High concentrations (>5%): Evaluate necrotic vs. apoptotic pathways via flow cytometry.
  • Control variables: pH, surfactant purity, and exposure time must be standardized. Rabbit eye irritation studies suggest thresholds for biocompatibility .

Q. What advanced in vitro models are suitable for evaluating this compound’s biocompatibility in drug delivery systems?

3D skin equivalents (e.g., EpiDerm™) replicate human epidermal layers for penetration studies. Co-culture systems (e.g., keratinocyte-fibroblast models) assess immune responses. Transepidermal water loss (TEWL) measurements and confocal microscopy track surfactant-induced barrier disruption. Parallel in vitro dermal penetration assays validate absorption rates .

Q. How do stereochemical variations in the gluconamide headgroup influence interfacial activity?

Enantiomeric purity of the D-gluconamide moiety affects hydrogen-bonding networks. Circular dichroism (CD) spectroscopy and Langmuir trough experiments compare monolayer formation of D- vs. L-isomers. D-isomers typically show higher interfacial stability due to favorable sugar-water interactions .

Methodological Notes

  • Data Interpretation: Cross-reference toxicity studies with concentration thresholds (e.g., non-animal mucosal irritation assays vs. rabbit models) to reconcile discrepancies .
  • Simulation Validation: Pair computational results with small-angle neutron scattering (SANS) to confirm micelle size predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Decyl-D-gluconamide
Reactant of Route 2
Reactant of Route 2
N-Decyl-D-gluconamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.